2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol
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Overview
Description
2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl ring. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol typically involves the protection of the hydroxyl group on a phenol derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: TBAF, imidazole, pyridine
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various protected or functionalized derivatives
Scientific Research Applications
2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the preparation of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and stability, preventing unwanted reactions at the hydroxyl site. The protection is achieved through the formation of a silicon-oxygen bond, which can be selectively cleaved under specific conditions (e.g., using TBAF) .
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilyl chloride
Uniqueness
Compared to similar compounds, 2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol offers unique advantages in terms of stability and reactivity. The presence of the TBDMS group ensures that the compound remains stable under a variety of reaction conditions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2Si/c1-14(2,3)18(6,7)17-13-10-8-12(9-11-13)15(4,5)16/h8-11,16H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPRPNDNPZPHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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